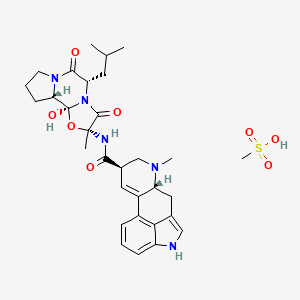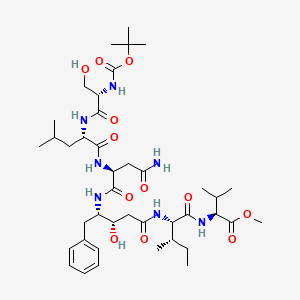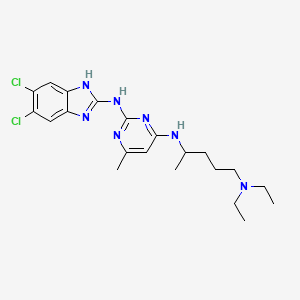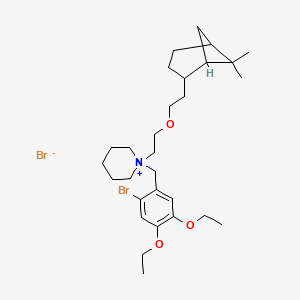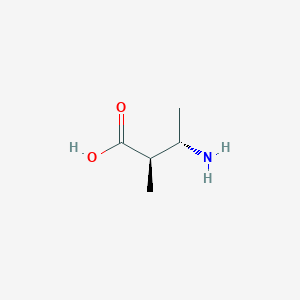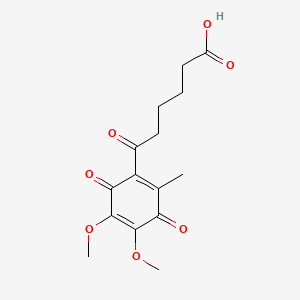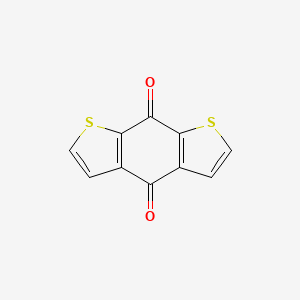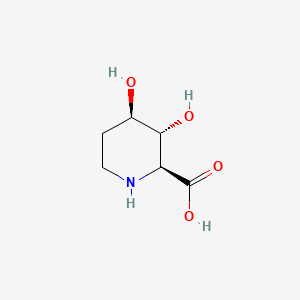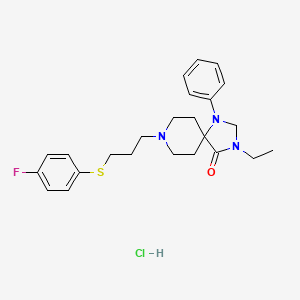
1-(4-Nitrophenyl)-3-(4-nitrosophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-3-(4-nitrosophenyl)urea is an organic compound that features both nitro and nitroso functional groups attached to a urea backbone
Vorbereitungsmethoden
The synthesis of 1-(4-Nitrophenyl)-3-(4-nitrosophenyl)urea typically involves the reaction of 4-nitrophenyl isocyanate with 4-nitrosophenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent decomposition of the reactants. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-(4-Nitrophenyl)-3-(4-nitrosophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted urea derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-3-(4-nitrosophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce nitro and nitroso groups into other compounds.
Biology: It is studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-3-(4-nitrosophenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitroso groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) and nitrogen species (RNS). These reactive species can modify the activity of enzymes and signaling pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)-3-(4-nitrosophenyl)urea can be compared with other similar compounds such as:
4-Nitrophenylurea: Lacks the nitroso group and has different chemical reactivity and biological activity.
4-Nitrosophenylurea: Lacks the nitro group and has different chemical reactivity and biological activity.
1-(4-Nitrophenyl)-3-(4-aminophenyl)urea: Contains an amine group instead of a nitroso group, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
6939-96-4 |
|---|---|
Molekularformel |
C13H10N4O4 |
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-3-(4-nitrosophenyl)urea |
InChI |
InChI=1S/C13H10N4O4/c18-13(14-9-1-3-11(16-19)4-2-9)15-10-5-7-12(8-6-10)17(20)21/h1-8H,(H2,14,15,18) |
InChI-Schlüssel |
XSSJIDRTHFIYQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


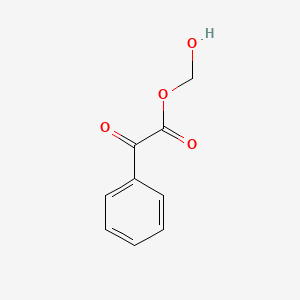
![1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B12808978.png)
